molecular formula C12H13ClN2O2 B13637336 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Cat. No.: B13637336
M. Wt: 252.69 g/mol
InChI Key: BHCVVGLGPOQPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ascorbate, copper sulfate, and various aldehydes . The major products formed from these reactions are Schiff bases and other quinoline derivatives .

Comparison with Similar Compounds

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and efficacy.

    Quinacrine: A compound with a similar quinoline core, used for its antiprotozoal and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propane-1,3-diol moiety, which can influence its biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-11(15-9(6-16)7-17)3-4-14-12(10)5-8/h1-5,9,16-17H,6-7H2,(H,14,15)

InChI Key

BHCVVGLGPOQPAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NC(CO)CO

Origin of Product

United States

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